molecular formula C16H17N5OS B2992386 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286719-80-9

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2992386
CAS No.: 1286719-80-9
M. Wt: 327.41
InChI Key: ZZYKCWWBUCBGOM-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a methylene-linked 1H-pyrazole moiety. The piperidine nitrogen is connected via a methanone group to a benzo[c][1,2,5]thiadiazole heterocycle, a fused aromatic system containing sulfur and nitrogen. The benzo[c][1,2,5]thiadiazole group is electron-deficient due to its conjugated π-system and electronegative atoms, which may enhance binding interactions in medicinal or materials science applications . Structural determination of such compounds typically relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and validation .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c22-16(13-2-3-14-15(10-13)19-23-18-14)20-8-4-12(5-9-20)11-21-7-1-6-17-21/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYKCWWBUCBGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone represents a novel structure in medicinal chemistry, combining the pharmacophoric elements of pyrazole and benzo[c][1,2,5]thiadiazole. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down as follows:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Pyrazole Moiety : A five-membered ring containing two adjacent nitrogen atoms.
  • Benzo[c][1,2,5]thiadiazole : A fused ring system that includes sulfur and nitrogen.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, focusing on its potential as a therapeutic agent. Below are key findings regarding its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives containing the pyrazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains with IC50 values indicating potent activity. A study found that certain pyrazole derivatives displayed superior antibacterial activity compared to standard antibiotics like diclofenac sodium .

Anti-inflammatory Effects

Compounds with the pyrazole structure have been linked to anti-inflammatory activities. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Central Nervous System Activity

Given the presence of the piperidine moiety, compounds of similar structures have been investigated for their effects on the central nervous system (CNS). For example, related pyrazole derivatives have exhibited anxiolytic-like effects in animal models . This suggests that our compound may also influence CNS pathways, potentially offering therapeutic benefits for anxiety disorders.

Case Studies and Experimental Findings

Several studies have reported on the synthesis and biological evaluation of pyrazole-based compounds. Notable findings include:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their antibacterial and anti-inflammatory activities. The results indicated that modifications to the pyrazole ring significantly enhanced biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives act by inhibiting specific enzymes involved in inflammatory pathways and bacterial metabolism .
  • Therapeutic Potential : The compound's ability to modulate GPR119 receptors has been highlighted as a potential mechanism for anti-diabetic effects, which could be beneficial in metabolic syndrome treatments .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50 Values (µM)Reference
AntibacterialPyrazole Derivative2.14
Anti-inflammatoryPyrazole with piperidine0.63
CNS ActivityAnxiolytic-like effect in miceN/A
GPR119 ModulationPiperidine derivative with benzo[c][1,2,5]thiadiazoleN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name / ID Core Structure Differences Key Functional Groups Potential Applications References
Target Compound: (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone Piperidine + pyrazole-methyl + benzo-thiadiazole methanone Benzo[c][1,2,5]thiadiazole, pyrazole Drug discovery, materials chemistry
Benzo[c][1,2,5]thiadiazol-5-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone Thieno-pyridin instead of pyrazole-methyl Thieno[3,2-c]pyridine, piperidine Kinase inhibition, receptor modulation
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole + dihydropyrazolone Benzothiazole, pyrazolone Antimicrobial agents, enzyme inhibitors
(3-Phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone Pyridinyl methanone + dihydropyrazole Pyridine, dihydropyrazole Catalysis, ligand design

Structural and Functional Insights:

Electron-Deficient vs. Electron-Rich Cores: The target compound’s benzo[c][1,2,5]thiadiazole core is more electron-deficient than benzothiazole analogs (e.g., ’s compound), which may alter binding affinity in biological targets or charge-transfer efficiency in materials .

Conformational Flexibility: The pyrazole-methyl-piperidine moiety in the target compound allows greater rotational freedom than the rigid dihydrothieno-pyridin system in ’s analog, which could impact entropic penalties during molecular recognition .

Synthetic Accessibility: The target compound’s methanone linker is synthetically straightforward via nucleophilic acyl substitution, whereas dihydropyrazolone derivatives () require cyclocondensation of hydrazines with β-ketoesters, a more complex route .

Biological Relevance :

  • Benzo[c][1,2,5]thiadiazole derivatives are explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. In contrast, benzothiazole analogs () are often associated with antimicrobial activity .

Research Findings and Data

While detailed biological data for the target compound are absent in the provided evidence, structural comparisons suggest hypotheses for further study:

  • Solubility: The benzo[c][1,2,5]thiadiazole group may reduce aqueous solubility compared to pyridinyl methanone analogs (), which could be mitigated via salt formation or prodrug strategies .
  • Stability: Thieno-pyridin analogs () may exhibit higher metabolic stability than pyrazole-containing compounds due to reduced oxidative susceptibility .

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